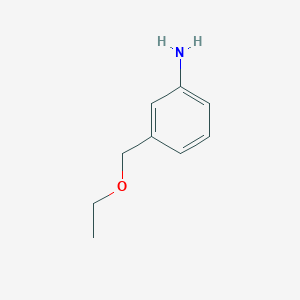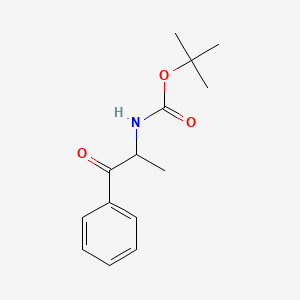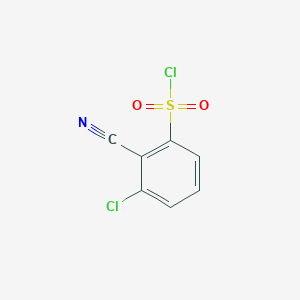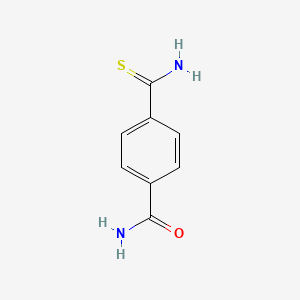
3-(Ethoxymethyl)aniline
Vue d'ensemble
Description
3-(Ethoxymethyl)aniline is an organic compound belonging to the aniline family. It is known for its use in the production of various chemical intermediates and pharmaceuticals. The molecular formula of 3-(Ethoxymethyl)aniline is C9H13NO .
Molecular Structure Analysis
The molecular weight of 3-(Ethoxymethyl)aniline is 151.21 . The InChI code for this compound is 1S/C9H13NO/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7,10H2,1H3 .Physical And Chemical Properties Analysis
3-(Ethoxymethyl)aniline is a solid at room temperature . Anilines, in general, have a boiling point of about 184°C and a melting point of about -6°C . They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Applications De Recherche Scientifique
Chemical Synthesis and Organic Reactions
3-(Ethoxymethyl)aniline has been utilized in various organic synthesis processes. For instance, it plays a role in Knorr's pyrrole synthesis, where it contributes to the formation of N-aryl-5-methyl-pyrrole-3-carboxylates. This process has been explored for its unique character in reactions involving p-methoxy-aniline and its potential for synthesizing N-aryl-indole-3-carboxylate (Zhang, Jiang, & Liang, 2010).
Antimicrobial Activity
Research into the antimicrobial properties of certain anilines, including 3-(Ethoxymethyl)aniline derivatives, has shown significant activity against bacterial and fungal strains. These compounds have been synthesized through Michael addition followed by aromatization and demonstrated potential in biological applications (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
Electrorheological Fluids
Electrorheological (ER) fluids, which change their rheological properties under an electric field, have been developed using semiconducting polymers derived from 3-(Ethoxymethyl)aniline. These ER fluids exhibit unique behaviors compared to those made from homopolyaniline, indicating the potential for advanced material applications (Choi, Kim, & To, 1999).
Polymer Chemistry
3-(Ethoxymethyl)aniline derivatives have been incorporated into polymer matrices, demonstrating varying physical properties like conductivity and thermal stability. These polymers find applications in fields like material science and electrorheology (Choi, Kim, & To, 1999).
Novel Catalytic Systems
In catalytic chemistry, 3-(Ethoxymethyl)aniline derivatives have been used in the synthesis of N-arylated amines. They serve as intermediates in reactions involving aromaticamines and cyclic olefins, showcasing their importance in developing efficient catalytic systems (Zheng & Wang, 2019).
Nano-/Microstructures Formation
The compound has been involved in the formation of nano- and microstructures in polymers. These structures, resulting from the chemical oxidation of aniline derivatives, are crucial in advanced material science for applications like nanotechnology and microfabrication (Luo et al., 2011).
Electrochemical Properties
Studies on the electrochemical properties of polymers containing 3-(Ethoxymethyl)aniline derivatives have provided insights into the aging and stability of these materials. This research is significant for applications in electronics and material sciences (Marmisollé, Posadas, & Florit, 2008).
Pharmaceutical Chemistry
In pharmaceutical chemistry, derivatives of 3-(Ethoxymethyl)aniline have been synthesized for potential use in drug development. These derivatives could be vital in discovering new therapeutic agents (Ying, 2004).
Fluorescent Sensors
3-(Ethoxymethyl)aniline-based compounds have been used to develop fluorescent sensors, particularly for metal ions like aluminum(III). These sensors have applications in biological and environmental monitoring (Tian, Yan, Yang, & Tian, 2015).
Oxidative Reactions and Synthesis
This compound has been utilized in oxidative reactions for synthesizing azobenzenes, which are important in organic synthesis and have applications in dyes and medicinals (Manjunatha et al., 2016).
Safety And Hazards
3-(Ethoxymethyl)aniline is classified under the GHS07 hazard class . The hazard statements associated with this compound include H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-(ethoxymethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZBRGJVPVQYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310109 | |
| Record name | 3-(Ethoxymethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxymethyl)aniline | |
CAS RN |
80171-96-6 | |
| Record name | 3-(Ethoxymethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80171-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Ethoxymethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide](/img/structure/B3371753.png)




![5-Amino-[3,3'-bipyridin]-6(1H)-one](/img/structure/B3371783.png)
![1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B3371785.png)




![4-[3-(4-Methylphenyl)propyl]aniline](/img/structure/B3371821.png)
